N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a difluorobenzenesulfonamide group and a hydroxyphenylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 2,4-difluorobenzenesulfonamide and 2-hydroxyphenylacetic acid.
Formation of Intermediate: The 2,4-difluorobenzenesulfonamide is first reacted with a suitable activating agent, such as thionyl chloride, to form the corresponding sulfonyl chloride.
Coupling Reaction: The sulfonyl chloride intermediate is then coupled with 2-hydroxyphenylacetic acid in the presence of a base, such as triethylamine, to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification steps are also critical to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-hydroxy-5-(2,4-difluorobenzenesulfonamido)benzaldehyde.
Reduction: Formation of N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]ethylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes.
Chemical Biology: Employed as a probe to study protein-ligand interactions and to elucidate biological pathways.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the hydroxyphenyl moiety can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzenesulfonamide: A precursor in the synthesis of N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide.
N-(2-hydroxyphenyl)acetamide: Lacks the difluorobenzenesulfonamide group, resulting in different biological activity.
N-(5-chloro-2-hydroxyphenyl)acetamide: Similar structure but with a chlorine substituent instead of the difluorobenzenesulfonamide group.
Uniqueness
This compound is unique due to the presence of both the difluorobenzenesulfonamide and hydroxyphenylacetamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research.
Properties
CAS No. |
1089598-81-1 |
---|---|
Molecular Formula |
C14H12F2N2O4S |
Molecular Weight |
342.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.